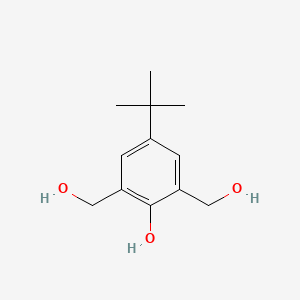

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

CAS No.: 2203-14-7

Cat. No.: VC1571205

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2203-14-7 |

|---|---|

| Molecular Formula | C12H18O3 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 4-tert-butyl-2,6-bis(hydroxymethyl)phenol |

| Standard InChI | InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 |

| Standard InChI Key | SIBBGGADHQDMHI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO |

Introduction

Chemical Identity and Structure

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, also known by its systematic name 2,6-bis(hydroxymethyl)-p-tert-butylphenol, is identified by the CAS number 2203-14-7 . The compound features a phenol core structure with three key functional groups:

-

A phenolic hydroxyl group at position 1 (inherent to the phenol structure)

-

Two hydroxymethyl groups (-CH2OH) at positions 2 and 6 (ortho to the phenolic hydroxyl)

-

A tert-butyl group (-C(CH3)3) at position 4 (para to the phenolic hydroxyl)

Molecular Properties

While the available data is limited, the following molecular properties can be determined or estimated for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol:

-

Molecular Formula: C12H18O3 (based on structural analysis)

-

Structural Features: Phenolic core with bifunctional hydroxymethyl groups and a hydrophobic tert-butyl substituent

-

Functional Groups: Three hydroxyl groups (one phenolic, two primary alcohols)

This combination of functional groups creates a molecule with interesting chemical characteristics, including potential hydrogen bonding capabilities and a balance between hydrophilic and hydrophobic properties.

Comparative Analysis with Related Compounds

Understanding 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in the context of structurally similar compounds provides valuable insights into its potential properties and applications. The table below presents a comparison of related phenolic compounds identified in the search results:

| Property | 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol | 4-TERT-BUTYL-2,6-BIS(TRIFLUOROACETYL)PHENOL | 4-(TERT-BUTYL)-2,6-BIS(METHOXYMETHYL)PHENOL | 2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol |

|---|---|---|---|---|

| CAS Number | 2203-14-7 | Not specified | 421546-91-0 | 88-26-6 |

| Molecular Formula | C12H18O3 (estimated) | C14H12F6O3 | C14H22O3 | C15H24O2 |

| Molecular Weight | Not specified | 342.23 | 238.323 | Not specified |

| Functional Groups | Phenolic hydroxyl, two hydroxymethyl groups, tert-butyl | Phenolic hydroxyl, two trifluoroacetyl groups, tert-butyl | Phenolic hydroxyl, two methoxymethyl groups, tert-butyl | Phenolic hydroxyl, hydroxymethyl group, two tert-butyl groups |

| Hazard Level | Moderate (Code 2) | Not specified | Not specified | Significant (Code 3) |

Structural Relationships

The most closely related compound is 4-(TERT-BUTYL)-2,6-BIS(METHOXYMETHYL)PHENOL, which differs only in having methoxy groups (-OCH3) in place of the hydroxyl groups in the hydroxymethyl substituents . This methoxylated variant likely exhibits different reactivity patterns and potentially increased lipophilicity compared to our target compound.

In contrast, 2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol represents a structural isomer where the positions of the functional groups are essentially reversed—with tert-butyl groups at positions 2 and 6, and a hydroxymethyl group at position 4 . This compound carries a higher hazard rating (Code 3), suggesting that the positioning of functional groups significantly impacts safety considerations.

Research Gaps and Future Directions

The available data on 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol reveals significant knowledge gaps that present opportunities for further research:

Physical Properties

Comprehensive characterization studies would be valuable to determine:

-

Melting and boiling points

-

Solubility profiles in various solvents

-

Spectroscopic data (NMR, IR, MS)

-

Crystallographic structure

Reaction Chemistry

Investigation into the compound's reactivity would clarify:

-

Selective functionalization pathways of the hydroxymethyl groups

-

Stability under various reaction conditions

-

Potential for catalytic applications

Application Development

Practical studies could explore:

-

Efficacy as a polymer precursor

-

Performance in specific industrial applications

-

Structure-property relationships in various formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume